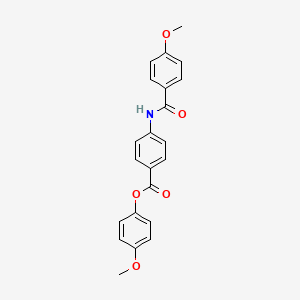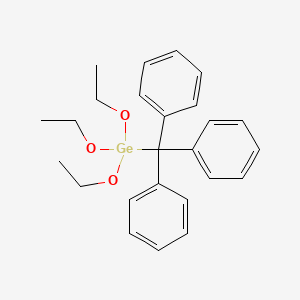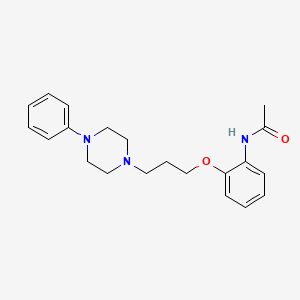
Molybdenum--rhenium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum–rhenium (3/1) is an alloy composed of molybdenum and rhenium in a 3:1 ratio. Molybdenum is a refractory metal known for its high melting point, thermal and electrical conductivity, and resistance to wear and corrosion . Rhenium, on the other hand, enhances the mechanical properties of molybdenum, particularly at high temperatures . This alloy is used in high-temperature structural applications due to its exceptional mechanical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Molybdenum–rhenium alloys can be prepared using various methods, including powder metallurgy and additive manufacturing. In powder metallurgy, pure molybdenum and rhenium powders are mechanically mixed and then subjected to high-temperature sintering . Additive manufacturing, such as laser powder bed fusion, is another method where mechanically mixed pure elemental powders are used to create the alloy layer by layer .
Industrial Production Methods: Industrial production of molybdenum–rhenium alloys often involves the use of plasma atomization to produce pure molybdenum powder and mechanical mixing with pure rhenium powder . The mixture is then subjected to high-temperature sintering or additive manufacturing processes to produce the final alloy .
Analyse Des Réactions Chimiques
Types of Reactions: Molybdenum–rhenium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of rhenium, which enhances the alloy’s resistance to oxidation and improves its mechanical properties .
Common Reagents and Conditions: Common reagents used in the reactions involving molybdenum–rhenium alloys include hydrogen sulfide, ammonia, and various acids . The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent oxidation .
Major Products: The major products formed from the reactions of molybdenum–rhenium alloys include various oxides, sulfides, and other compounds that are used in high-temperature applications .
Applications De Recherche Scientifique
Molybdenum–rhenium alloys have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their high thermal stability and resistance to corrosion . In biology and medicine, these alloys are used in medical devices and implants due to their biocompatibility and mechanical strength . In industry, molybdenum–rhenium alloys are used in high-temperature structural applications, such as aerospace and nuclear reactors .
Mécanisme D'action
The mechanism by which molybdenum–rhenium alloys exert their effects is primarily through the enhancement of mechanical properties by rhenium. Rhenium promotes the formation of twin boundaries, which facilitate more deformation in the material, thereby improving its mechanical strength . Additionally, rhenium reduces the tendency of molybdenum to form weak oxide films along grain boundaries, further enhancing its mechanical properties .
Comparaison Avec Des Composés Similaires
Molybdenum–rhenium alloys are unique due to the synergistic effects of molybdenum and rhenium. Similar compounds include other refractory metal alloys such as tungsten–rhenium and tantalum–rhenium . Compared to these alloys, molybdenum–rhenium exhibits superior mechanical properties at high temperatures and better resistance to oxidation .
List of Similar Compounds:- Tungsten–rhenium
- Tantalum–rhenium
- Niobium–rhenium
- Chromium–rhenium
Molybdenum–rhenium (3/1) stands out due to its unique combination of high-temperature mechanical properties and resistance to oxidation, making it a valuable material in various high-temperature applications .
Propriétés
Numéro CAS |
86243-96-1 |
|---|---|
Formule moléculaire |
Mo3Re |
Poids moléculaire |
474.1 g/mol |
Nom IUPAC |
molybdenum;rhenium |
InChI |
InChI=1S/3Mo.Re |
Clé InChI |
XRKUINXCYQDIFT-UHFFFAOYSA-N |
SMILES canonique |
[Mo].[Mo].[Mo].[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)
![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
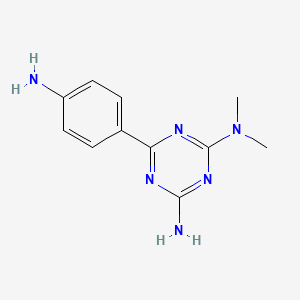
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)

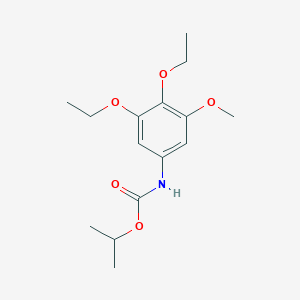
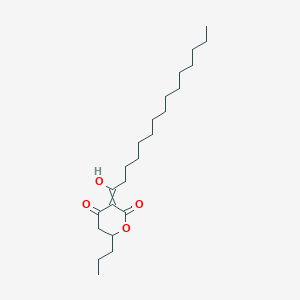
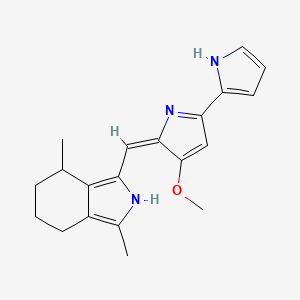
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
